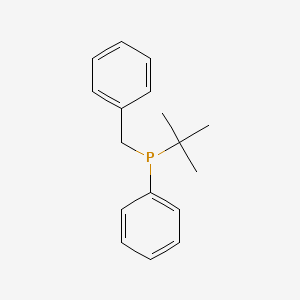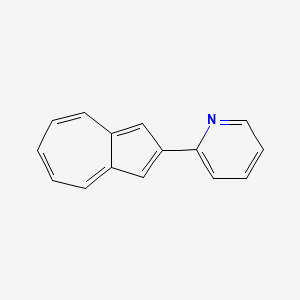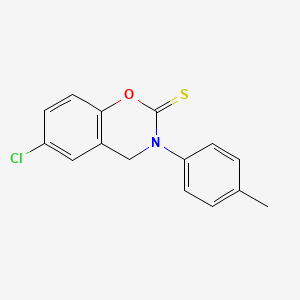![molecular formula C13H22BrNO2Si B12602998 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine CAS No. 874336-11-5](/img/structure/B12602998.png)
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine is an organic compound that features a pyridine ring substituted with a bromo group and an ethoxy group protected by a tert-butyl(dimethyl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMSCl) and subsequent bromination. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Group: The hydroxyl group of 2-(2-hydroxyethoxy)pyridine is protected using TBDMSCl in the presence of a base such as imidazole in a solvent like methylene chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or acidic conditions using hydrochloric acid (HCl) in methanol are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted pyridines.
Deprotected Products: The primary product is 2-(2-hydroxyethoxy)pyridine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, aiding in the development of new therapeutic agents.
Material Science: It can be utilized in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine in chemical reactions involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopropoxy-tert-butyldimethylsilane: Similar in structure but with a propoxy group instead of an ethoxy group.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of a bromoethoxy group.
Uniqueness
3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine is unique due to its specific combination of a pyridine ring, a bromo substituent, and a protected ethoxy group. This combination allows for selective reactions and functional group transformations that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
874336-11-5 |
|---|---|
Molekularformel |
C13H22BrNO2Si |
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
2-(3-bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H22BrNO2Si/c1-13(2,3)18(4,5)17-10-9-16-12-11(14)7-6-8-15-12/h6-8H,9-10H2,1-5H3 |
InChI-Schlüssel |
FFTMOEYUXJIYIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=C(C=CC=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)

amino}methyl)phenol](/img/structure/B12602940.png)









